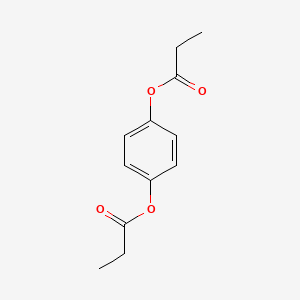

1,4-Dipropionyloxybenzene

Beschreibung

Contextualization within Organic Synthesis and Advanced Materials

1,4-Dipropionyloxybenzene serves as a notable intermediate in organic synthesis. made-in-china.commade-in-china.com Its molecular structure, featuring a benzene (B151609) ring with two propionyloxy groups in the para position, allows it to be a versatile building block for more complex molecules. guidechem.com In the realm of advanced materials, derivatives of hydroquinone (B1673460), the parent compound of this compound, are utilized in the creation of high-performance plastics and composites. These materials often exhibit desirable properties such as high tensile strength and good weatherability. chemcess.com Research into hydroquinone-based polymers, such as polyoxalate, has demonstrated potential applications in areas like heavy metal removal from water. researchgate.net Furthermore, modifications of conductive polymers with hydroquinone have been explored for applications in photovoltaic devices. mdpi.com

Historical Overview of Hydroquinone Ester Chemistry and Related Derivatives

The history of hydroquinone itself dates back to 1820, when it was first isolated by Pelletier and Caventou through the dry distillation of quinic acid. ijdvl.com The name "hydroquinone" was later coined by Friedrich Wöhler in 1843. wikipedia.org Hydroquinone and its esters have a long history of use, notably as developing agents in photography. made-in-china.cominchem.org

In the mid-20th century, the biological activities of hydroquinone derivatives began to attract significant attention. Hydroquinone was identified as an inhibitor of melanin (B1238610) formation, leading to its investigation for skin lightening applications. nih.govresearchgate.net Concerns over the stability and skin irritation of hydroquinone led to the development of various ester derivatives to improve its properties. chembk.com The esterification of hydroquinone, creating compounds like this compound, was a strategy to enhance stability and modulate its activity. chembk.com

The study of hydroquinone esters is part of a broader exploration of phenolic compounds and their derivatives. Arbutin, a naturally occurring glycoside of hydroquinone, was discovered to have skin-whitening effects and was incorporated into cosmetics. nih.govmdpi.com This spurred further research into synthesizing and evaluating other hydroquinone derivatives for various biological and material science applications.

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound and related hydroquinone esters are investigated for a range of applications. They serve as intermediates in the synthesis of pharmaceuticals, including antihypertensive and anti-inflammatory drugs. made-in-china.commade-in-china.com The unique chemical structure of hydroquinone esters allows for modifications to fine-tune the activity and bioavailability of potential drug molecules. nih.gov

Recent research has focused on creating hybrid molecules by combining hydroquinone esters with other pharmacologically active groups to develop novel compounds with enhanced biological activities. For instance, a scaffold hybridization strategy has been used to synthesize hydroquinone-benzoyl ester analogs as potential tyrosinase inhibitors, which are relevant for treating pigmentation-related skin disorders. nih.govrsc.org

The physicochemical properties of this compound are also of interest. Its characteristics are detailed in the table below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 chembk.comnih.gov |

| Molar Mass | 222.24 g/mol chembk.comnih.gov |

| Melting Point | 112-114°C chembk.comguidechem.com |

| Boiling Point | 313.9°C at 760 mmHg guidechem.comechemi.com |

| Density | 1.124 g/cm³ guidechem.comechemi.com |

| Flash Point | 152.6°C guidechem.comechemi.com |

| Refractive Index | 1.5 chembk.comguidechem.com |

| Appearance | White powder chembk.com |

This table is interactive. Users can sort and filter the data.

Research Gaps and Future Directions in this compound Studies

While the synthesis and some applications of this compound are established, there remain areas for further investigation. A significant portion of the available literature focuses on the broader class of hydroquinone esters, with specific, in-depth studies on this compound being less common.

Future research could focus on several key areas:

Advanced Material Applications: A deeper exploration of incorporating this compound into novel polymers and materials could uncover new functionalities. For example, its potential role in creating liquid crystals or other smart materials is an area ripe for investigation.

Mechanistic Studies: More detailed kinetic and mechanistic studies on the reactions involving this compound would provide a better understanding of its chemical behavior and could lead to the optimization of synthetic routes and the design of new catalysts.

Biological Activity Profiling: A comprehensive screening of this compound against a wider range of biological targets could reveal new therapeutic potentials beyond its current applications. Understanding its structure-activity relationship in greater detail will be crucial.

Sustainable Synthesis: Developing greener and more sustainable methods for the synthesis of this compound and other hydroquinone esters is a key goal for future chemical manufacturing. acs.org This includes the use of renewable starting materials and more environmentally benign catalytic systems.

The continued study of this compound and its analogs holds promise for advancements in both fundamental chemical knowledge and the development of new technologies and therapeutics. ijdvl.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-propanoyloxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXJNYNUTHMEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40995320 | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7402-28-0 | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7402-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phenylene dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40995320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes to 1,4-Dipropionyloxybenzene

The most common method for preparing this compound involves the direct esterification of hydroquinone (B1673460) with a suitable propionylating agent.

The reaction typically involves hydroquinone and a propionic acid derivative, such as propionyl chloride or propionic anhydride (B1165640). google.com The use of propionic anhydride is often preferred for the synthesis of this diester. google.com The fundamental reaction sees the two hydroxyl groups of hydroquinone react with the propionylating agent to form ester linkages, yielding this compound.

Another approach involves the reaction of hydroquinone with propionic acid itself. This method can sometimes be facilitated by conditions that remove the water formed during the reaction, driving the equilibrium towards the product side.

A variation of this is the reaction of hydroquinone with S-2-chloropropanoic acid in the presence of a base, which leads to the formation of R-2-(4-hydroxyphenoxy)propanoic acid. epo.org While this produces a mono-substituted derivative, further esterification of the remaining hydroxyl group would be required to yield this compound.

The table below summarizes the key reactants used in the conventional synthesis of this compound and related compounds.

| Reactant 1 | Reactant 2 | Product |

| Hydroquinone | Propionyl chloride | This compound |

| Hydroquinone | Propionic anhydride | This compound |

| Hydroquinone | S-2-chloropropanoic acid | R-2-(4-hydroxyphenoxy)propanoic acid |

The esterification of hydroquinone is often catalyzed by acids. A range of catalysts can be employed to facilitate this reaction, including strong mineral acids, sulfonic acids like methanesulfonic acid, and Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃OEt₂). google.comgoogle.com

For instance, the reaction of 2,6,6-trimethylcyclohex-2-ene-1,4-dione with acetic anhydride, a related transformation, has been shown to be effectively catalyzed by AlCl₃ at 100°C and BF₃OEt₂ at 90°C, yielding the corresponding diacetate in high yields. google.com Solid acid catalysts are also utilized in esterification reactions. acs.org For example, cesium exchanged heteropoly acid on K-10 clay has been used for the esterification of propanoic acid. acs.org

Optimization of the reaction often involves adjusting the temperature, reaction time, and the molar ratio of reactants and catalyst. For example, in the synthesis of related esters, temperatures can range from ambient to over 100°C, with reaction times varying from a few hours to over a day. google.comresearchgate.net

The following table provides examples of catalysts used in esterification reactions relevant to the synthesis of this compound.

| Catalyst | Reactant System | Temperature |

| Aluminum chloride (AlCl₃) | 2,6,6-trimethylcyclohex-2-ene-1,4-dione and acetic anhydride | 100°C |

| Boron trifluoride etherate (BF₃OEt₂) | 2,6,6-trimethylcyclohex-2-ene-1,4-dione and acetic anhydride | 90°C |

| Sulfuric acid | 2-(4-hydroxyphenoxy)propionic acid and ethanol | Not specified |

| Cesium exchanged heteropoly acid on K-10 clay | Propanoic acid and 1,2-propanediol | Not specified |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more environmentally friendly methods for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, a class of compounds to which this compound is structurally related, with an emphasis on green chemistry principles. nih.govias.ac.in

A significant advancement in green synthesis is the move towards solvent-free reaction conditions. researchgate.net For the synthesis of 1,4-dihydropyridines, methods like grinding the reactants together without any solvent have proven to be simple, rapid, and environmentally friendly. researchgate.net Another approach utilizes deep eutectic solvents (DES), which are biodegradable and have low toxicity, as an alternative to conventional volatile organic solvents. ias.ac.in These solvents can often be recycled with minimal loss in activity. ias.ac.in

Achieving chemo- and regioselectivity is crucial, especially when synthesizing mono-substituted derivatives of hydroquinone. One strategy to obtain a monocarboxylate involves the disproportionation reaction between a stoichiometric excess of a hydroquinone dicarboxylate and hydroquinone. google.com This reaction can be driven in the presence of a strong acid or a transesterification catalyst. google.com

For instance, reacting hydroquinone with an S-2-halopropanoic acid can selectively alkylate one hydroxyl group, leading to optically pure R-2-(4-hydroxyphenoxy)propanoic acid. epo.org However, a common issue in the direct reaction of hydroquinone is over-alkylation, which produces the bis-substituted product. epo.orggoogle.com To circumvent this, one of the hydroxyl groups on hydroquinone can be protected, allowing for selective reaction at the other position, followed by deprotection. google.com

Reaction Kinetics and Thermodynamic Studies of this compound Formation

Understanding the kinetics and thermodynamics of the esterification reaction is essential for process optimization. Studies on related esterification reactions provide insights into the factors influencing the formation of this compound.

For the esterification of propionic acid with ethanol, a second-order kinetic rate equation has been used to correlate experimental data. researchgate.net The activation energy for the esterification of propionic acid using a rice husk-based solid acid catalyst was found to be 39.782 kJ mol⁻¹. researchgate.net In another study involving the synthesis of HMF-ester, the activation energy for the first-order reaction was determined to be 32.78 kJ mol⁻¹. rsc.org

Thermodynamic studies on hydroquinone oxidation, a related process, show that the oxidation of tert-butylhydroquinone (B1681946) has a Gibbs free energy of activation (ΔG‡) at 298 K of 17.1 kcal/mol. nih.gov The thermodynamic properties, such as Gibbs free energy of formation (ΔG⁰f) and enthalpy of formation (ΔH⁰f), for various ester products can be estimated using group contribution methods. rsc.org Thermodynamic models have also been developed to predict properties like melting points for hydroquinones, considering factors like dipole-dipole interactions and hydrogen bonding. researchgate.net

The table below presents kinetic data from related esterification reactions.

| Reaction | Catalyst | Kinetic Model | Activation Energy (Ea) |

| Propionic acid and ethanol | Rice husk solid acid | Second-order | 39.782 kJ mol⁻¹ |

| HMF to HMF-levulinate | Bifunctional IL [SMIM][FeCl4] | First-order | 32.78 kJ mol⁻¹ |

Purification and Isolation Techniques for Research-Grade Material

The isolation and purification of this compound are critical steps to obtain a high-purity material suitable for research and specialized applications. Following the synthesis, the crude product typically contains unreacted starting materials, by-products, and residual solvents. The primary methods employed for the purification of this diester are recrystallization and column chromatography, often used in combination to achieve research-grade purity.

Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For this compound, solvents such as ethanol, ethyl acetate (B1210297), and methanol (B129727) have been reported to be effective. derpharmachemica.com The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. A purity of ≥99% can be achieved through this method. In some procedures, a mixture of solvents, such as methanol and chloroform, is used for crystallization. derpharmachemica.com

Column chromatography is another powerful purification technique, particularly for separating compounds with similar polarities. This method involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that flows through it. The crude this compound is loaded onto the top of the column, and the eluent is passed through. Separation is achieved based on the differential adsorption of the compounds onto the stationary phase. For 1,4-diacyloxy benzene (B151609) derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. derpharmachemica.com The polarity of the eluent can be adjusted to optimize the separation. The fractions are collected as they elute from the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. derpharmachemica.com

The general workflow for obtaining research-grade this compound involves an initial workup of the reaction mixture, which may include extraction with a suitable solvent like ethyl acetate and washing with water to remove water-soluble impurities. derpharmachemica.com The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is evaporated to yield the crude ester. derpharmachemica.com This crude product is then subjected to column chromatography for primary purification, followed by recrystallization to obtain the final, high-purity compound. derpharmachemica.com The purity of the final product is often verified using analytical techniques such as Thin-Layer Chromatography (TLC). derpharmachemica.com

Interactive Data Table: Purification Parameters for this compound and Related Derivatives

| Purification Method | Stationary Phase/Solvent System | Eluent/Solvent Ratio | Purity Check | Reference |

| Recrystallization | Ethanol | Not Applicable | ≥99% Purity | |

| Recrystallization | Ethyl Acetate | Not Applicable | ≥99% Purity | |

| Recrystallization | Methanol | Not Applicable | Not Specified | derpharmachemica.com |

| Recrystallization | Methanol-Chloroform | Not Specified | Not Specified | derpharmachemica.com |

| Column Chromatography | Silica Gel | n-Hexane: Ethyl Acetate | Thin-Layer Chromatography (TLC) | derpharmachemica.com |

| 90:10 | derpharmachemica.com |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Dipropionyloxybenzene

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its molecular connectivity.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons of the aromatic ring and the two propionyloxy side chains. The symmetry of the molecule simplifies the spectrum. The aromatic protons appear as a singlet, indicating their chemical equivalence due to the para-substitution. The propionyl groups give rise to a triplet and a quartet, typical for an ethyl fragment. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~7.05 | Singlet | 4H | Ar-H |

| 2 | ~2.55 | Quartet | 4H | -O-C(=O)-CH₂ -CH₃ |

| 3 | ~1.25 | Triplet | 6H | -O-C(=O)-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used. Data sourced from publicly available spectral databases. nih.gov

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. nih.gov Due to the molecule's symmetry, only four distinct signals are observed: two for the aromatic ring carbons and two for the propionyl group carbons. The carbonyl carbon of the ester group appears at a characteristic downfield shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| 1 | ~172.5 | Ester Carbonyl (C =O) |

| 2 | ~147.5 | Aromatic Carbon (C -O) |

| 3 | ~122.0 | Aromatic Carbon (C -H) |

| 4 | ~27.5 | Methylene (B1212753) Carbon (-C H₂-) |

| 5 | ~9.0 | Methyl Carbon (-C H₃) |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used. Data sourced from publicly available spectral databases. nih.gov

While one-dimensional NMR spectra suggest the structure, two-dimensional (2D) NMR experiments would provide definitive proof of connectivity.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the quartet at ~2.55 ppm and the triplet at ~1.25 ppm. iupac.orgwordpress.com This correlation confirms the coupling between the methylene and methyl protons within the propionyl group, establishing the ethyl fragment's presence.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. liverpool.ac.uk An HSQC spectrum would show correlations between the aromatic proton singlet at ~7.05 ppm and the aromatic carbon signal at ~122.0 ppm. It would also link the methylene protons (~2.55 ppm) to the methylene carbon (~27.5 ppm) and the methyl protons (~1.25 ppm) to the methyl carbon (~9.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. iupac.orgliverpool.ac.uk Crucially, it would show a correlation from the aromatic protons (~7.05 ppm) to the ester carbonyl carbon (~172.5 ppm), confirming the attachment of the propionyloxy group to the benzene (B151609) ring. Additionally, correlations between the methylene protons (~2.55 ppm) and the carbonyl carbon (~172.5 ppm) would solidify the structure of the propionyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.publibretexts.org

The IR spectrum of this compound shows strong, characteristic absorption bands that confirm the presence of both the ester functionalities and the aromatic ring. nih.govchegg.com

Ester Group: A very strong and sharp absorption band is observed in the region of 1750-1770 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ester. chegg.com Another strong band appears in the 1200-1250 cm⁻¹ range, corresponding to the C-O stretching of the ester linkage. chegg.com

Aromatic Ring: The presence of the benzene ring is indicated by C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic protons is typically observed as a weaker band above 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~1760 | Strong, Sharp | C=O Stretch (Ester) |

| ~1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1170 | Strong | C-O Stretch (Ester) |

Note: Wavenumber values are approximate. Data sourced from publicly available spectral databases. nih.gov

While primarily used for functional group identification, IR spectroscopy can also offer insights into the conformational preferences of a molecule. For this compound, the molecule's flexibility lies in the rotation around the C-O bonds of the ester linkages. Different rotational isomers, or conformers, can lead to slight variations in the vibrational frequencies, particularly of the carbonyl (C=O) and ether (C-O) stretching bands. researchgate.net

In solution or in the gas phase, multiple conformers may exist in equilibrium. A detailed analysis of the IR spectrum, sometimes in conjunction with computational modeling, could potentially distinguish between different stable conformations by identifying subtle shifts or splitting in the key ester absorption bands. nih.govresearchgate.net However, in a solid-state IR spectrum (such as a KBr pellet), the molecule is typically locked into a single, lowest-energy conformation, resulting in sharper, more defined bands. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry provides critical information regarding its molecular weight and structural features through the analysis of its molecular ion and the resulting fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) affords the determination of a compound's elemental composition by measuring its mass with very high accuracy. The exact mass of a molecule is unique to its specific atomic composition. For this compound, the computed exact mass is 222.08920892 Da, which corresponds to the elemental formula C₁₂H₁₄O₄. nih.gov This precise measurement unequivocally confirms the molecular formula and is the first step in structural verification.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₄ | nih.gov |

| Exact Mass | 222.08920892 Da | nih.gov |

Elucidation of Fragmentation Pathways and Structural Information

In electron ionization mass spectrometry (EI-MS), the energetic electrons cause the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure. The fragmentation of this compound can be rationalized to confirm the arrangement of its constituent atoms. The molecular ion peak [M]•⁺ is observed at m/z 222. nih.govnist.gov The most significant fragments observed in its GC-MS analysis are summarized in the table below. nih.gov

Table 2: Major Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

|---|---|---|---|

| 166 | [C₉H₁₀O₃]•⁺ | C₃H₄O | Loss of a ketene (B1206846) molecule |

| 110 | [C₆H₆O₂]•⁺ | C₆H₈O₂ | Loss of both side chains |

The fragmentation process provides clear structural evidence:

The Propionyl Cation (m/z 57): A prominent peak at m/z 57 corresponds to the [CH₃CH₂CO]⁺ acylium ion. This fragment is highly characteristic of a propionate (B1217596) ester functionality and confirms the presence of the propionyl groups. nih.gov

Formation of the Hydroquinone (B1673460) Ion (m/z 110): The base peak (the most intense peak) in the spectrum is at m/z 110. nih.gov This corresponds to the stable hydroquinone radical cation, [HO-C₆H₄-OH]•⁺. Its formation involves the cleavage of both ester groups, a process characteristic of dialkoxybenzene derivatives.

Intermediate Fragment (m/z 166): A significant peak at m/z 166 suggests an intermediate step in the fragmentation process. nih.gov This ion likely results from the loss of a ketene molecule (CH₂=C=O) from one of the ester side chains via a McLafferty rearrangement, a common pathway for esters containing gamma-hydrogens.

The logical progression from the molecular ion (m/z 222) to the hydroquinone core (m/z 110) through the loss of fragments related to the propionyloxy side chains provides unambiguous evidence for the 1,4-diester structure of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. It is particularly useful for analyzing compounds with chromophores. bspublications.net

Analysis of Chromophoric Systems and Electronic Structure

The primary chromophore in this compound is the benzene ring. The two ester groups attached to the ring act as auxochromes, which are groups that modify the absorption characteristics (wavelength and intensity) of the chromophore. bethunecollege.ac.in The oxygen atoms of the ester groups have non-bonding electrons (n-electrons), and the carbonyls contain π-electrons.

The UV spectrum of this compound is expected to show absorptions due to π→π* transitions associated with the aromatic system and n→π* transitions associated with the carbonyls of the ester groups. bethunecollege.ac.in The π→π* transitions in substituted benzenes are typically intense, while the n→π* transitions are characteristically weak. For comparison, the related compound 1,4-dimethoxybenzene (B90301) shows a primary absorption peak around 291 nm. aatbio.com Experimental data for this compound in methanol (B129727) shows absorption maxima as detailed in the table below.

Table 3: UV-Vis Absorption Data for this compound in Methanol

| Transition Type (Probable) | λmax |

|---|---|

| π→π* (E-band) | ~200 nm |

The band at ~263 nm is characteristic of the benzenoid B-band, a π→π* transition that is symmetry-forbidden in unsubstituted benzene but becomes allowed due to substitution. bspublications.net

Solvent Effects on UV-Vis Absorption Maxima

The polarity of the solvent can influence the energy of the ground and excited electronic states, leading to shifts in the absorption maxima (solvatochromism). rsc.org

π→π Transitions:* For π→π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a shift to longer wavelengths, known as a bathochromic or red shift. rsc.orgresearchgate.net

n→π Transitions:* For n→π* transitions, the ground state is stabilized by polar solvents (especially protic solvents like methanol or water) through hydrogen bonding with the non-bonding electrons. This stabilization is greater for the ground state than the excited state, which increases the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a shift to shorter wavelengths, known as a hypsochromic or blue shift. rsc.orgmdpi.com

Therefore, if the spectrum of this compound were measured in a non-polar solvent like cyclohexane, it would be expected that the π→π* band (~263 nm in methanol) would shift to a slightly shorter wavelength, while any weak n→π* absorptions would shift to a longer wavelength compared to their positions in methanol. nih.govresearchgate.net

Table of Compound Names

| Trivial Name | IUPAC Name |

| This compound | Benzene-1,4-diyl dipropanoate |

| Hydroquinone | Benzene-1,4-diol |

| 1,4-Dimethoxybenzene | 1,4-Dimethoxybenzene |

| Methanol | Methanol |

| Cyclohexane | Cyclohexane |

Theoretical and Computational Chemistry of 1,4 Dipropionyloxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-Dipropionyloxybenzene, which are dictated by its electronic structure and molecular geometry. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For this compound, DFT studies, often employing functionals like B3LYP, can accurately predict its ground state geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also determine key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT can be utilized to calculate various molecular descriptors that provide insights into the reactivity of this compound. These include the ionization potential, electron affinity, electronegativity, and global hardness and softness. Such parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, studies on similar hydroquinone (B1673460) derivatives have used DFT to explore their antioxidant potential by calculating bond dissociation energies and ionization potentials, which are key to understanding radical scavenging mechanisms. researchgate.netacs.org

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy in predicting the molecular properties of this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods are based on first principles without the need for empirical parameterization, offering a higher level of theory. They can provide benchmark values for the molecular geometry and electronic properties, which can be used to validate the results from less computationally expensive methods like DFT. For complex molecular systems, a combination of DFT for initial exploration and ab initio methods for refining key properties often yields the most comprehensive understanding. Studies on related hydroquinone compounds have utilized these methods to obtain precise structural and energetic data. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound and its interactions with surrounding molecules. These simulations rely on force fields, such as OPLS or TraPPE, which define the potential energy of the system. researchgate.net

MD simulations can reveal the flexibility of the propionyloxy side chains and their rotation relative to the benzene (B151609) ring. This is crucial for understanding how the molecule might bind to a receptor or interact with a solvent. For instance, MD studies on other hydroquinone derivatives have been used to investigate their binding modes with enzymes like tyrosinase and to understand the conformational changes that occur upon binding. rsc.orgresearchgate.net

Table 2: Insights from Molecular Dynamics Simulations of Hydroquinone Derivatives

| Type of Analysis | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time. | Assesses the rigidity and conformational stability of the molecule. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of specific atoms or functional groups. | Identifies the most flexible parts of the molecule, such as the propionyl side chains. |

| Radius of Gyration (Rg) | Compactness of the molecular structure. | Indicates conformational changes (e.g., folding or unfolding) in different environments. |

| Radial Distribution Function (RDF) | Probability of finding another molecule at a certain distance. | Characterizes intermolecular interactions with solvent or other molecules. |

Solvation Effects and Behavior in Different Media

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvation effects. By explicitly including solvent molecules (such as water or organic solvents) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. acs.org These simulations can predict properties like the solvation free energy, which is a measure of how favorably the molecule interacts with the solvent. This is particularly important for understanding its solubility and partitioning behavior between different phases.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also predict the spectroscopic signatures of this compound, which can be compared with experimental data for structure validation. DFT calculations can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | ~172 ppm | ~172.5 ppm |

| ¹H NMR Chemical Shift (Aromatic) | ~7.1 ppm | ~7.08 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1750 cm⁻¹ | ~1755 cm⁻¹ |

| IR Vibrational Frequency (C-O stretch) | ~1200 cm⁻¹ | ~1205 cm⁻¹ |

Note: Experimental values are approximate and can vary with solvent and other conditions. Calculated values are representative of what would be obtained from high-level computations.

Computational Approaches to Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the chemical reactivity of this compound and to map out potential reaction pathways. By modeling the transition states of a reaction, it is possible to calculate the activation energy, which determines the reaction rate. This is invaluable for understanding mechanisms such as hydrolysis of the ester groups or oxidation of the hydroquinone core.

For example, this compound has been identified as an intermediate in the degradation of dibutyl phthalate. researchgate.netmdpi.com Computational methods could be used to model the step-by-step mechanism of this degradation process, identifying the reactive species involved (such as hydroxyl radicals) and the energetics of each step. Furthermore, computational studies on the antioxidant activity of hydroquinones can elucidate the mechanisms by which they scavenge free radicals, providing insights into the potential reactivity of this compound in biological systems. acs.orgcdnsciencepub.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic esters.

The relatively large energy gap suggests that this compound possesses good chemical stability under normal conditions. The distribution of the HOMO is typically localized over the benzene ring and the oxygen atoms of the ester groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

A common reaction involving esters like this compound is hydrolysis, which can be catalyzed by either acid or base. Let's consider the base-catalyzed hydrolysis as an illustrative example. The reaction would proceed through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking one of the carbonyl carbons of the ester groups. This leads to the formation of a tetrahedral intermediate, which is a high-energy transition state. Subsequently, the intermediate collapses, breaking the ester bond and releasing a propionate (B1217596) anion and a phenolate (B1203915) species, which would then be protonated.

Computational modeling can elucidate the geometry and energy of the transition state for this process. By mapping the reaction pathway, researchers can gain a detailed understanding of the bond-breaking and bond-forming events.

Table 2: Illustrative Calculated Activation Energies for the Rate-Determining Step of this compound Hydrolysis

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Tetrahedral Intermediate Formation | 15.8 |

Note: This value is a hypothetical example for the purpose of illustrating transition state modeling concepts.

Such modeling can also be used to compare different potential reaction pathways. For instance, in an environment with multiple nucleophiles, transition state calculations can predict which reaction is more likely to occur by comparing their respective activation energies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wiley.com These models are built on the principle that the structure of a molecule dictates its activity or properties. By developing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and an observed activity or property, QSAR/QSPR models can predict the behavior of new, untested compounds. researchgate.net

For a compound like this compound, a hydroquinone ester, a relevant QSPR study could be the prediction of its skin permeability. This is particularly interesting for compounds used in topical applications. Molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight (MW), and polar surface area (PSA) are often used in such models.

A hypothetical QSPR model for predicting the skin permeability coefficient (log Kp) of a series of phenolic esters, including this compound, might take the following linear form:

log Kp = a(logP) - b(MW) + c(PSA) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined from a regression analysis of a training set of molecules with known skin permeability.

Table 3: Hypothetical Data for a QSPR Model of Skin Permeability

| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted log Kp (cm/s) |

| This compound | 2.5 | 222.24 | 52.6 | -2.8 |

| Compound A (related ester) | 2.1 | 194.19 | 46.5 | -3.1 |

| Compound B (related ester) | 2.9 | 250.29 | 58.7 | -2.5 |

Note: The data in this table is for illustrative purposes to demonstrate the components of a QSPR model.

Such models are valuable in the early stages of drug discovery and cosmetic ingredient development, as they allow for the virtual screening of large numbers of compounds to identify candidates with desirable properties, thereby reducing the need for extensive experimental testing. bohrium.com

Chemical Reactivity and Functional Group Transformations

Hydrolysis and Transesterification Reactions of 1,4-Dipropionyloxybenzene

The ester linkages in this compound are susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. numberanalytics.comwikipedia.org This process breaks the ester bonds to yield hydroquinone (B1673460) and propionic acid or its corresponding salt.

Acid-catalyzed hydrolysis of esters is a reversible equilibrium process, essentially the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk For this compound, the reaction proceeds by heating the compound with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.ukgeeksforgeeks.org The use of a large excess of water helps to shift the equilibrium towards the products: hydroquinone and propionic acid. wikipedia.orgchemguide.co.uk

The mechanism involves several distinct steps, which occur sequentially for each of the two ester groups:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgyoutube.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the oxygen of the ester's alkoxy group. chemguide.co.uklibretexts.org This converts the alkoxy group into a good leaving group (an alcohol, or in this case, a phenol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.org In the first stage of hydrolysis for the diester, this would be hydroquinone monopropionate.

Deprotonation: A water molecule removes a proton from the newly formed carbonyl, regenerating the acid catalyst and yielding the final carboxylic acid product (propionic acid). libretexts.orgyoutube.com

This entire sequence is then repeated for the second ester group on the hydroquinone monopropionate intermediate to produce hydroquinone.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction goes to completion because a stoichiometric amount of base is consumed. wikipedia.orgmasterorganicchemistry.com The process has been used historically in soap making, which gives the reaction its name. organicchemistrytutor.com

The mechanism for the saponification of this compound is as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.orgorganicchemistrytutor.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.orgorganicchemistrytutor.com

Elimination of the Leaving Group: The intermediate collapses, and an alkoxide (or, in this case, a phenoxide) ion is eliminated. libretexts.orgorganicchemistrytutor.com

Acid-Base Reaction: The eliminated phenoxide anion is the conjugate base of hydroquinone, a weak acid. The other product is propionic acid. In the basic reaction medium, an immediate and irreversible acid-base reaction occurs where the newly formed propionic acid is deprotonated by the strong base (either the phenoxide or remaining hydroxide) to form a carboxylate salt (sodium propionate). organicchemistrytutor.commasterorganicchemistry.com

This process occurs at both ester sites, ultimately yielding two equivalents of the propionate (B1217596) salt and one equivalent of the hydroquinone disodium (B8443419) salt. The final neutral hydroquinone and propionic acid can be obtained by a subsequent acidic workup. organicchemistrytutor.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic properties of the two propionyloxy substituents.

Despite being deactivating, the resonance donation from the oxygen lone pair stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack more effectively when the attack occurs at the ortho or para positions. libretexts.orgyoutube.com Therefore, the propionyloxy group is an ortho, para-director. In this compound, the para positions are already substituted. This means that any electrophilic substitution would be directed to the remaining open positions, which are ortho to both ester groups.

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect | The electronegative oxygen atom withdraws electron density from the ring through the sigma bond network. | Deactivating | - |

| Resonance Effect (Donation) | Lone pairs on the oxygen adjacent to the ring can be delocalized into the ring. This stabilizes the arenium ion for ortho/para attack. | Activating (but weaker than withdrawal) | Ortho, Para |

| Resonance Effect (Withdrawal) | The carbonyl group withdraws electron density from the oxygen and the ring. | Deactivating | - |

| Overall Effect | The combined inductive and resonance withdrawal effects outweigh the resonance donation. | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a highly electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). byjus.comwikipedia.org The benzene ring in this compound is relatively electron-rich and lacks both a suitable leaving group and the necessary strong activating groups for SNAr. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. msu.eduwikipedia.org

While the intact this compound molecule is deactivated towards EAS, its hydrolysis product, hydroquinone, is a highly activated precursor for further functionalization. The two hydroxyl groups of hydroquinone are powerful activating, ortho, para-directing groups. msu.edu This allows for a variety of derivatization reactions on the aromatic ring, such as halogenation, nitration, and Friedel-Crafts reactions, which would occur at the positions ortho to the hydroxyls.

Furthermore, the hydroquinone hydroxyl groups themselves can be derivatized. For instance, they can be converted into ethers via reactions like the Williamson ether synthesis or re-esterified with different acyl groups. The ester groups of this compound can thus be viewed as protecting groups for the highly reactive hydroquinone core, allowing for manipulation of other parts of a larger molecule before being removed by hydrolysis to reveal the reactive hydroxyl groups. Hydroquinone-based structures are also used as reagents for the derivatization and analysis of other molecules, such as amines. nih.govnih.gov

Reduction and Oxidation Reactions of the Ester and Aromatic Moieties

Reduction Reactions: The ester functional groups of this compound can be reduced using various reagents. numberanalytics.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the esters to primary alcohols. numberanalytics.com In this case, the reaction would yield hydroquinone and propanol (B110389) after an aqueous workup. Milder reducing agents or specific conditions can lead to different products.

| Reagent/System | Product(s) from this compound | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Hydroquinone and Propanol | numberanalytics.com |

| Diisobutylaluminium hydride (DIBAL-H) | Hydroquinone and Propionaldehyde (at low temperature) | numberanalytics.com |

| Zinc Borohydride (Zn(BH₄)₂) | Can reduce aromatic esters to alcohols. | tandfonline.com |

| Sodium Borohydride (NaBH₄) / Methanol (B129727) | Effective for reducing aromatic esters to alcohols. | researchgate.net |

Oxidation Reactions: The benzene ring is generally stable towards oxidation due to its aromaticity. openstax.org The deactivating nature of the ester groups on this compound further reduces the ring's susceptibility to oxidation. While alkyl side chains on a benzene ring can be oxidized, the ester groups themselves are typically resistant. geeksforgeeks.orgopenstax.org

However, upon hydrolysis to hydroquinone, the situation changes dramatically. Hydroquinone is very easily oxidized to form 1,4-benzoquinone. This high reactivity to oxidation is why the ester groups in this compound can function as effective protecting groups, preventing the premature oxidation of the hydroquinone core during a chemical synthesis. Any strong oxidation of this compound would likely first require or cause hydrolysis, followed by the rapid oxidation of the resulting hydroquinone. openstax.org

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound, also known as hydroquinone dipropionate, serves as a significant intermediate in organic synthesis, primarily through its transformation into valuable hydroxy aryl ketones. orgsyn.orgmade-in-china.comupsa.edu.bo Its utility is most prominently demonstrated in the context of the Fries rearrangement, a classic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction repositions one of the propionyl groups from the ester oxygen onto the aromatic ring, creating a C-C bond and forming a ketone, a versatile functional group for further synthetic modifications.

The Fries rearrangement of this compound is a key step for producing dihydroxypropiophenone derivatives. orgsyn.org The reaction involves the migration of a propionyl group to the benzene ring, a process catalyzed by Lewis acids like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org A widely accepted mechanism suggests that the Lewis acid coordinates to the carbonyl oxygen of an ester group, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation. This carbocation then acts as an electrophile, attacking the activated aromatic ring in a classic electrophilic aromatic substitution to form the hydroxy ketone product after hydrolysis. wikipedia.org

Research has shown that the reaction conditions, particularly temperature and solvent, can be adjusted to favor the formation of specific isomers. wikipedia.orgbyjus.com Generally, lower reaction temperatures promote the formation of the para-substituted product, which is often the thermodynamically controlled product. wikipedia.org Conversely, higher temperatures tend to yield the ortho-substituted product, which can be stabilized through the formation of a bidentate complex with the aluminum catalyst, representing kinetic reaction control. wikipedia.org The use of non-polar solvents also tends to favor the ortho product, while increasing solvent polarity increases the proportion of the para product. wikipedia.orgbyjus.com

A well-documented application of this transformation is the synthesis of 2,5-dihydroxypropiophenone from this compound (hydroquinone dipropionate). orgsyn.org This procedure highlights the compound's role as a direct precursor to functionalized ketones, which are themselves important building blocks in the synthesis of more complex molecules, such as Schiff base ligands and other heterocyclic compounds. orgsyn.orgchemistryjournal.net

Research Findings: Fries Rearrangement of this compound

The following table summarizes a typical laboratory procedure for the Fries rearrangement of this compound's analogue, hydroquinone diacetate, which is noted to be applicable for producing 2,5-dihydroxypropiophenone from hydroquinone dipropionate in good yields. orgsyn.org

| Step | Procedure | Reagents & Conditions | Purpose | Observed Outcome |

|---|---|---|---|---|

| 1 | Reactant Mixing | Hydroquinone dipropionate, Anhydrous aluminum chloride (AlCl₃) | Initiation of the Fries Rearrangement. AlCl₃ acts as the Lewis acid catalyst. | A mixture is formed and prepared for heating. |

| 2 | Heating | Heat to 110-120°C, then to 140-150°C for ~2-3 hours. | To provide the activation energy for the acyl group migration. Temperature influences isomer formation. | Vigorous evolution of hydrogen chloride gas is observed as the rearrangement proceeds. orgsyn.org |

| 3 | Work-up | Cooling, followed by addition of crushed ice and concentrated hydrochloric acid. | To decompose the excess aluminum chloride and hydrolyze the aluminum-phenoxide complex to liberate the final product. | A solid product precipitates from the solution. orgsyn.org |

| 4 | Purification | Collection of the solid by filtration and recrystallization from water or ethanol. | To isolate and purify the target 2,5-dihydroxypropiophenone from byproducts and unreacted starting material. | Yields of 2,5-dihydroxypropiophenone are reported to be good. orgsyn.org The analogous reaction with hydroquinone diacetate yields 64-77% of 2,5-dihydroxyacetophenone. orgsyn.org |

The product of this reaction, 2,5-dihydroxypropiophenone, is a valuable intermediate for synthesizing more elaborate structures, such as hydrazone ligands used in coordination chemistry or other pharmacologically relevant scaffolds. chemistryjournal.netcymitquimica.com For instance, it can be condensed with hydrazides to form Schiff bases, demonstrating the multi-step synthetic utility originating from this compound. chemistryjournal.net

Advanced Research Applications and Methodologies

Research into Pharmaceutical Intermediates and Drug Molecule Synthesis

1,4-Dipropionyloxybenzene, also known as hydroquinone (B1673460) dipropionate, serves as a significant intermediate in the synthesis of pharmacologically active molecules. Its structure, derived from hydroquinone, allows for modifications aimed at tuning the bioavailability and activity of potential drug candidates nih.gov. The esterification of hydroquinone to form this compound is a key step that enhances the stability of the hydroquinone moiety, which is a known bioactive agent nextstepsinderm.comdrugbank.com.

Research has established this compound's role as a precursor to compounds with significant biological activity. The parent compound, hydroquinone, is a well-documented inhibitor of melanin (B1238610) synthesis, acting by inhibiting the enzymatic oxidation of tyrosine drugbank.comnih.govmedscape.com. This makes its derivatives valuable in dermatological research. Hydroquinone esters are frequently used as synthetic intermediates for developing new drugs nih.gov. The synthesis of this compound itself involves reacting hydroquinone with propionyl chloride prepchem.com.

Studies have focused on using the hydroquinone framework to develop novel tyrosinase inhibitors, which are crucial in managing hyperpigmentation nih.govnextstepsinderm.com. For instance, hydroquinone has been identified as a bioactive compound derived from plant smoke that can influence seed germination, highlighting its diverse biological relevance frontiersin.org. The core hydroquinone structure is also a target for creating analogues with other therapeutic potential, such as inhibitors of the sarco/endoplasmic reticulum ATPase (SERCA) enzyme nih.gov.

Derivatization of the hydroquinone molecule is a key strategy for improving its pharmacological profile, and this compound is a product of such a strategy. The ester linkages can modify the compound's solubility and stability, potentially influencing its mechanism of action and efficacy. Researchers have synthesized a variety of hydroquinone ester derivatives by reacting hydroquinone with different substituted benzoyl chlorides to explore new bioactive agents nih.gov. This approach allows for the introduction of various functional groups to the core structure, which can fine-tune the molecule's interaction with biological targets nih.gov.

Introducing specific atoms, like fluorine, into the molecular structure is a common tactic in drug design to enhance metabolic stability and prolong the compound's duration of action nih.gov. The synthesis of terpene-hydroquinones is another area of research, offering opportunities for the development of new drugs with cytotoxic and antiproliferative properties nih.gov. These synthetic strategies underscore the versatility of the hydroquinone scaffold as a starting point for generating diverse and potent bioactive compounds nih.gov.

| Derivative Class | Synthetic Precursors | Target Bioactivity | Research Finding |

| Substituted Phenyl Esters | Hydroquinone, Substituted Benzoyl Chlorides | Tyrosinase Inhibition | Derivatives were synthesized with satisfactory yields (40-75%) and showed varying levels of mushroom tyrosinase inhibition, demonstrating the potential to modulate bioactivity through structural modification nih.gov. |

| Benzyl-hydroquinones | 1,4-Cyclohexanedione, Various Aldehydes | SERCA Inhibition | Monosubstituted hydroquinones were prepared to create analogues of 2,5-di-tert-butylhydroquinone (BHQ) for inhibiting the SERCA enzyme nih.gov. |

| Terpenyl-hydroquinones | Natural Terpenes, Quinones | Cytotoxicity, Antiproliferation | Synthetic strategies include Diels-Alder cycloadditions and coupling aldehydes with lithiated hydroquinone ethers to produce complex bioactive molecules nih.gov. |

Role as a Polymerization Inhibitor and Antioxidant in Research

The parent compound of this compound, hydroquinone, is widely recognized and used in industrial and research settings for its potent antioxidant and polymerization-inhibiting properties nih.govwikipedia.org. This functionality stems from its chemical structure, which allows it to act as a free radical scavenger wikipedia.orgchempoint.com.

As a polymerization inhibitor, hydroquinone is added to numerous industrial monomers, such as acrylic acid, methyl methacrylate, and vinyl acetate (B1210297), to prevent spontaneous polymerization during storage and transport nih.govwikipedia.org. Its mechanism involves reacting with free radicals, often in the presence of oxygen, to form stable, non-radical species, thereby quenching the chain reaction that leads to polymerization chempoint.com. Hydroquinone and its derivatives are particularly important for controlling the cure characteristics and extending the shelf life of unsaturated polyester resins chempoint.com. Patents have detailed the use of various hydroquinone derivatives as effective polymerization inhibitors google.comgoogle.com.

The same chemical properties that make hydroquinone an effective polymerization inhibitor also confer strong antioxidant activity nih.govnih.gov. The presence of two hydroxyl groups in the para position on the benzene (B151609) ring allows the molecule to readily donate hydrogen atoms to neutralize free radicals, transforming itself into a stable quinone form in the process nih.gov. This antioxidant capability is leveraged in various applications, including its use as a stabilizer in rubbers, paints, and oils nih.govchempoint.com. While this compound is an esterified, more stable form, the inherent antioxidant and radical-scavenging potential resides in its hydroquinone core nih.govmdpi.com.

Environmental Chemistry Studies: Degradation Products and Pathways

Current scientific literature does not indicate that this compound is a common intermediate in the environmental degradation of other pollutants. Its core structure, hydroquinone, however, is a known degradation product of various widely used chemicals. Hydroquinone has been identified as a key intermediate in the breakdown pathways of compounds such as the analgesic paracetamol, bisphenol A (a component of plastics), certain organophosphate esters, and the pesticide pentachlorophenol. preprints.orgmdpi.com The formation of hydroquinone from these precursors typically occurs through hydroxylation of a benzene ring followed by further oxidation or rearrangement.

Specific degradation pathways for this compound have not been extensively studied. However, its structure as a phenolic ester allows for predictions of its likely environmental fate based on the known behavior of similar compounds.

Abiotic Degradation : The primary abiotic degradation mechanism is expected to be the hydrolysis of the two ester linkages. This reaction, which can be catalyzed by acids or bases, would cleave the molecule into hydroquinone and two molecules of propionic acid. This process can be influenced by environmental factors such as pH and temperature. Subsequent degradation of hydroquinone can occur via photolysis (degradation by sunlight). inchem.orgwho.int Studies on other esters, such as phthalates, confirm that hydrolysis and photolysis are significant abiotic degradation pathways in aqueous environments. capes.gov.bralljournals.cn

Biotransformation : The biotransformation of this compound would likely begin with enzymatic hydrolysis of the ester bonds by esterase enzymes, which are common in microorganisms. This would again yield hydroquinone and propionic acid. Both of these breakdown products are readily biodegradable. Numerous microorganisms, including various bacteria and fungi, possess the complex enzymatic systems required to metabolize hydroquinone under both aerobic and anaerobic conditions, ultimately mineralizing it to carbon dioxide and water. nih.gov Furthermore, plant cell cultures have demonstrated the ability to biotransform hydroquinone into its β-D-glucoside, arbutin, indicating another potential biological transformation pathway for the hydroquinone released from the parent ester. bibliotekanauki.plresearchgate.netresearchgate.net

Analytical Research Method Development for Detection and Quantification

The development of robust analytical methods is crucial for quality control, purity assessment, and trace-level detection of this compound in various matrices, from industrial formulations to environmental samples.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the analysis of this compound and related phenolic compounds. chula.ac.thresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for analyzing hydroquinone and its derivatives. sielc.com A typical method for purity analysis and quantification would involve:

Stationary Phase : A reversed-phase C18 column is most commonly used, providing good separation for moderately polar compounds. fda.gov.twscispace.com

Mobile Phase : An isocratic or gradient elution using a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution (e.g., phosphate or formate buffer) is effective. sielc.comscispace.com

Detection : A UV detector is highly effective, as the benzene ring provides strong chromophores. Quantitative analysis is often performed at wavelengths around 280-295 nm. fda.gov.twaseancosmetics.org A photodiode array (PDA) detector can be used to obtain full UV spectra for peak identification and purity assessment. fda.gov.tw

Sample Preparation : For purity analysis, the sample is dissolved in a suitable solvent like methanol or the mobile phase. For trace analysis in complex matrices (e.g., polymers or environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction step may be required to isolate and concentrate the analyte.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and definitive identification of volatile and semi-volatile compounds.

Stationary Phase : A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane) would be appropriate for separating this compound from related impurities.

Injection : A split/splitless inlet is typically used. As an ester, this compound is likely volatile enough for direct GC analysis without derivatization.

Detection : A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for positive identification based on the compound's unique mass spectrum and fragmentation pattern.

Sample Preparation : Similar to HPLC, sample preparation involves dissolving the compound in a volatile organic solvent like acetone or dichloromethane. For trace analysis, an extraction and concentration step would be necessary.

Table 2: Typical Chromatographic Conditions for Analysis of Hydroquinone Derivatives

Parameter HPLC-UV GC-MS Column Type Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) Mobile Phase / Carrier Gas Acetonitrile/Methanol and buffered water chempoint.com Helium or Hydrogen Detector UV-Vis or Photodiode Array (PDA) nih.gov Mass Spectrometer (MS) or Flame Ionization Detector (FID) Typical Detection Wavelength 280 - 295 nm [4, 10] N/A (Full Scan or SIM mode for MS) Sample Preparation Dissolution in mobile phase or methanol; SPE for trace analysis Dissolution in a volatile solvent (e.g., Acetone); LLE or SPE for trace analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Matrices

The detection and quantification of this compound in complex matrices, such as cosmetic formulations, environmental water samples, or biological fluids, necessitate the use of highly selective and sensitive analytical techniques. Hyphenated chromatographic methods, which couple the separation power of gas chromatography (GC) or liquid chromatography (LC) with the specificity of mass spectrometry (MS), are ideally suited for this purpose. These techniques provide robust methodologies for the unambiguous identification and trace-level quantification of the target analyte, even in the presence of interfering substances.

While specific validated methods for the routine analysis of this compound are not extensively documented in publicly available scientific literature, established protocols for analogous compounds, such as other hydroquinone derivatives and phenolic esters, provide a strong foundation for developing reliable analytical approaches. The choice between GC-MS and LC-MS will largely depend on the volatility and thermal stability of this compound, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its ester structure, this compound is amenable to GC analysis. However, derivatization may be considered to improve its chromatographic behavior and sensitivity, although it is not always necessary for compounds of this nature.

Sample preparation for GC-MS analysis from complex matrices like cosmetic creams would typically involve an extraction step to isolate the analyte from the sample matrix. This can be achieved using techniques such as solid-phase extraction (SPE) or a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach. These sample preparation methods aim to remove non-volatile residues and other interfering substances that could compromise the GC system.

For the chromatographic separation, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for this type of analyte. The temperature program of the GC oven is optimized to ensure good separation from other components in the sample extract and to achieve a sharp peak shape for this compound.

The mass spectrometer, typically a single quadrupole or a triple quadrupole for enhanced selectivity and sensitivity, is operated in electron ionization (EI) mode. In full-scan mode, the instrument records the entire mass spectrum of the eluting compounds, which is useful for identification purposes by comparing the obtained spectrum with a reference library. For quantification, selected ion monitoring (SIM) mode is preferred, where only specific fragment ions of this compound are monitored, leading to a significant increase in sensitivity and selectivity.

A proposed set of parameters for the GC-MS analysis of this compound is presented in the table below.

Table 1: Proposed Parameters for GC-MS Analysis of this compound

| Parameter | Value |

| Sample Preparation | |

| Extraction Method | Solid-Phase Extraction (SPE) or QuEChERS |

| Gas Chromatography (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds. It offers a powerful alternative to GC-MS for the analysis of this compound, especially when dealing with complex sample matrices that may require minimal sample preparation.

The sample preparation for LC-MS can often be simpler than for GC-MS. A common approach for cosmetic samples involves a simple dilution with a suitable solvent, followed by filtration to remove particulate matter. For more complex matrices like wastewater, a pre-concentration and clean-up step using solid-phase extraction may be necessary to achieve the required sensitivity and to protect the LC-MS system from contamination.

Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the most common separation technique for this class of compounds. A C18 column is typically used to separate this compound from other components based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of an acid (e.g., formic acid) to improve the ionization efficiency. A gradient elution program is employed to optimize the separation and reduce the analysis time.

The mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and usually produces a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole mass spectrometer. In MS/MS, the precursor ion (e.g., the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations.

A proposed set of parameters for the LC-MS/MS analysis of this compound is detailed in the table below.

Table 2: Proposed Parameters for LC-MS/MS Analysis of this compound

| Parameter | Value |

| Sample Preparation | |

| Method | Dilute-and-shoot or Solid-Phase Extraction (SPE) |

| Liquid Chromatography (LC) | |

| Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry (MS/MS) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |